molecular formula C13H19NO2 B2508825 cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 179601-65-1

cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

Cat. No. B2508825
CAS RN: 179601-65-1
M. Wt: 221.3
InChI Key: HLFKLRXUZKUZOP-BETUJISGSA-N
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Description

“Cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The benzyl group is attached to one carbon of the ring, and a hydroxymethyl group is attached to another carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” are not detailed in the search results. The compound has a molecular weight of 221.3 .

Scientific Research Applications

Electrochemical Oxidation for Stereoselective Coupling Reactions

In a study by Lennartz, Sadakane, and Steckhan (1999), the electrochemical oxidation of (R)-4-hydroxy-2-pyrrolidone, which shares structural similarities with cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, was investigated. This oxidation process is crucial for stereoselective N-acyliminium ion coupling reactions, a key step in organic synthesis. This research indicates the potential use of similar compounds in organic synthesis and stereoselective reactions (Lennartz, Sadakane, & Steckhan, 1999).

Structural Studies in Crystallography

Dayananda et al. (2012) conducted a study on triprolidinium, a compound structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol. The research focused on the crystal structure of triprolidinium, providing insights into the molecular interactions and structural conformation in crystalline states. This is relevant for understanding the physical and chemical properties of related compounds in the solid state (Dayananda et al., 2012).

Corrosion Inhibition

Ma et al. (2017) explored the use of triazole derivatives, which are structurally akin to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, as corrosion inhibitors for mild steel in acidic media. The study highlights the potential application of similar compounds in protecting metals from corrosion, which is vital in industrial applications (Ma et al., 2017).

Applications in Medicinal Chemistry

A study by Masila et al. (2020) on the synthesis of pyrrolidine derivatives of monoterpenes, including compounds structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, demonstrated their potential anti-microbial and anti-fungal activities. This suggests the possible use of such compounds in the development of new pharmaceuticals (Masila et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The biological activity of pyrrolidine derivatives can vary widely depending on their specific structure and the presence of other functional groups .

properties

IUPAC Name

[(3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFKLRXUZKUZOP-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (0.50 g) in THF (20 mL) was added LiAlH4 (3.0 eq) at 0° C. under N2. The reaction mixture was heated to the room temperature and stirred for 24 h. The reaction was quenched with water, 10% NaOH and water in turn. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH) to give the title compound (0.31 g, 63.79%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 222.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.79%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (8.66 g, 31.2 mmol) in THF (40 mL) was added LAH (2 M in THF, 62 mL, 62 mmol) over a ten minute period. The reaction mixture was stirred while warming (rt, 17 h). The reaction mixture was then cooled (0° C.), and stirred (15 min), and slowly treated sequentially with an addition of H2O (2.8 mL), 2 M NaOH (4.3 mL), and H2O (8.5 mL). The reaction mixture was then heated to reflux (64° C., 1 h). The reaction mixture was cooled and filtered through Celite® and the solid was washed with EtOAc. The filtrate was concentrated in vacuo to afford the title compound as a yellow oil (7.89 g, 100%). 1H NMR (500 MHz, CDCl3): 7.38-7.21 (m, 5H), 3.84-3.70 (m, 4H), 3.65-3.59 (m, 2H), 2.70-2.58 (m, 4H), 2.58-2.47 (m, 2H).
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Yield
100%

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